
Benzyldidecylmethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldidecylmethylammonium chloride is a quaternary ammonium compound widely recognized for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its effective antimicrobial and surface-active characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyldidecylmethylammonium chloride typically involves a quaternization reaction. This process includes the reaction of decylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: Benzyldidecylmethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
Benzyldidecylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in laboratory settings.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and personal care products
Mecanismo De Acción
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the lipid bilayer of cell membranes, and the pathways involved are related to membrane disruption and subsequent leakage of intracellular contents .
Comparación Con Compuestos Similares
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium Chloride: Known for its broad-spectrum antibacterial activity.
Benzyldimethyldecylammonium Chloride: Shares similar surfactant properties and applications
Uniqueness: Benzyldidecylmethylammonium chloride is unique due to its specific alkyl chain length and the presence of a benzyl group, which enhances its surface-active and antimicrobial properties compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
32426-10-1 |
|---|---|
Fórmula molecular |
C28H52N.Cl C28H52ClN |
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
benzyl-didecyl-methylazanium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MQWVSQIVACGLLU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


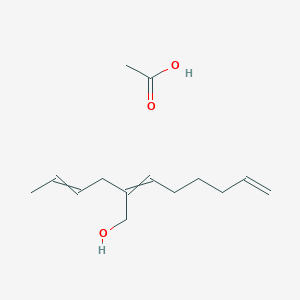
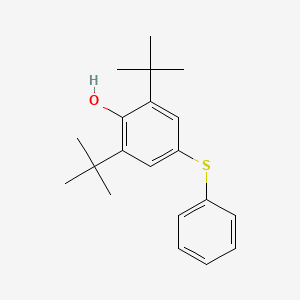
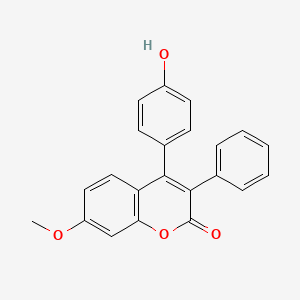

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

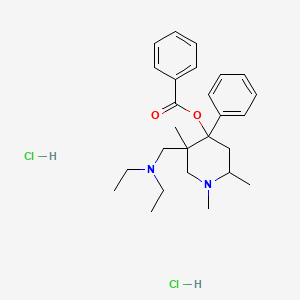

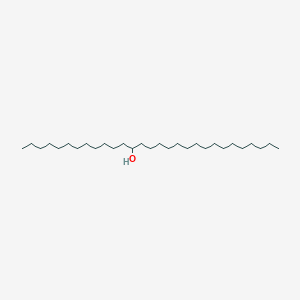
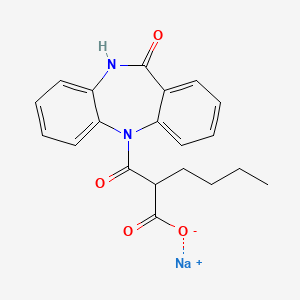

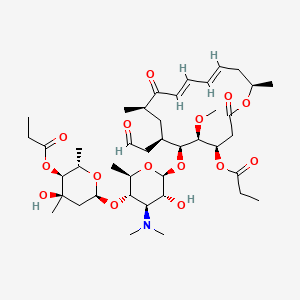
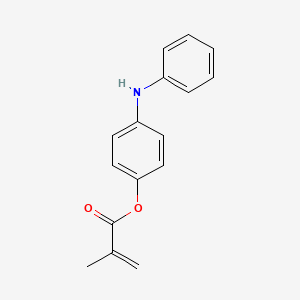
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
